5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid
Description
5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid is a synthetic amino acid derivative characterized by a pentanoic acid backbone substituted with two benzamido groups and a methylideneamino linker. Its structure (Figure 1) includes:
- Benzamido groups: Enhance lipophilicity and enable π-π stacking interactions.
- Methylideneamino bridge: Introduces rigidity and influences electronic properties.
Properties
CAS No. |
58682-75-0 |
|---|---|
Molecular Formula |
C20H22N4O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-[[amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid |
InChI |
InChI=1S/C20H22N4O4/c21-20(24-18(26)15-10-5-2-6-11-15)22-13-7-12-16(19(27)28)23-17(25)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2,(H,23,25)(H,27,28)(H3,21,22,24,26) |
InChI Key |
YGJAEDBTNHZJQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)NC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- typically involves the reaction of L-ornithine with benzoyl chloride and benzoylamino compounds under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using chromatographic techniques to obtain the pure compound .
Industrial Production Methods
Industrial production of L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl and benzoylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methotrexate and Derivatives
Compound: Methotrexate (2-[(4-{(2,4-diaminopteridin-6-yl)methylamino}benzoyl)amino]pentanedioic acid) .
- Structural Similarities :
- Pentanedioic acid backbone.
- Benzamido linkage.
- Key Differences :
- Methotrexate incorporates a pteridinyl ring (dihydrofolate reductase inhibitor), absent in the target compound.
- Higher molecular weight (454.44 g/mol vs. ~366–443 g/mol for analogs).
- Functional Impact :
Table 1: Methotrexate vs. Target Compound
Fluorinated Benzamido Derivatives
Compound: N-(4-Aminobutoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide (7c) .
- Structural Similarities: Benzamido group. Amino-substituted side chain.
- Shorter carbon chain (butoxy vs. pentanoic acid).
- Functional Impact :
Table 2: Fluorinated Analogs vs. Target Compound
| Feature | 7c | Target Compound |
|---|---|---|
| Substituents | 3,4-Difluoro, 4-iodo | Benzamido, methylideneamino |
| Molecular Formula | C17H18F3IN3O2 | Likely C19H20N4O4* |
| Yield | 95% | Undocumented |
*Estimated based on molecular analogs.
Thiazol-2-yl Amino Acid Derivatives
Compound: (Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylpentanoic acid (6f) .
- Structural Similarities: Amino acid backbone. Aromatic substituents (benzylidene).
- Methylpentanoic acid vs. unsubstituted pentanoic acid.
- Functional Impact :
Table 3: Thiazol Derivatives vs. Target Compound
| Feature | 6f | Target Compound |
|---|---|---|
| Heterocycle | Thiazol | None |
| IR Signatures | 1734 cm⁻¹ (C=O), 1013 cm⁻¹ (C-S) | Likely amide C=O (~1690 cm⁻¹) |
| Bioactivity | Anticancer (IC50 values) | Undocumented |
Guanidino-Methylideneamino Derivatives
Compound: (2S)-5-[(E)-[amino(dimethylamino)methylidene]amino]-2-[(ethoxycarbonyl)amino]pentanoic acid .
- Structural Similarities: Methylideneamino linker. Ethoxycarbonyl group (similar to benzamido’s carbonyl).
- Key Differences: Dimethylamino group increases basicity vs. benzamido’s neutrality. Ethoxycarbonyl vs. benzamido’s aromaticity.
- Functional Impact: Guanidino groups enhance solubility and hydrogen-bonding capacity .
Biological Activity
Overview of 5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic Acid
This compound is a synthetic compound that belongs to the class of amino acid derivatives. Its structure suggests potential biological activity, particularly in relation to enzyme inhibition and receptor modulation.
Chemical Structure
The compound can be characterized by the following structural components:
- Amino Group: Contributes to its basic properties and potential interactions with biological macromolecules.
- Benzamide Moiety: Imparts stability and may enhance binding affinity to targets.
- Pentanoic Acid Backbone: Provides a hydrophobic region that can influence membrane permeability.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes. For example, benzamide derivatives have been studied for their ability to inhibit proteases and kinases, which are crucial in cellular signaling pathways. The specific activity of this compound against these enzymes remains to be thoroughly investigated.
Receptor Interaction
There is evidence suggesting that amino acid derivatives can interact with neurotransmitter receptors. This interaction may lead to modulation of neurotransmission, potentially affecting conditions such as anxiety and depression. The benzamide group may enhance binding affinity to receptors such as GABA or serotonin receptors.
Anticancer Potential
Some studies have explored the anticancer properties of similar compounds, focusing on their ability to induce apoptosis in cancer cells. The presence of the benzamide moiety is often linked to increased cytotoxicity against various cancer cell lines. Future studies could elucidate whether this compound exhibits similar properties.
Case Study 1: Enzyme Inhibition
In a study investigating enzyme inhibitors, derivatives of benzamide were tested for their ability to inhibit serine proteases. The results indicated that modifications in the amino acid sequence significantly influenced inhibitory potency. This suggests that this compound could potentially be optimized for enhanced activity.
Case Study 2: Anticancer Activity
Another study focused on the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The findings demonstrated that certain structural features correlated with increased cell death rates. While specific data on this compound is lacking, these insights could guide future research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
